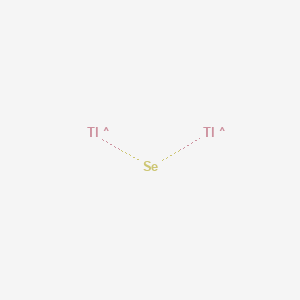

Thallium(I) selenide

説明

特性

CAS番号 |

15572-25-5 |

|---|---|

分子式 |

SeTl2 |

分子量 |

487.74 g/mol |

IUPAC名 |

selenium(2-);thallium(1+) |

InChI |

InChI=1S/Se.2Tl/q-2;2*+1 |

InChIキー |

KLNGSAIQZVCZLH-UHFFFAOYSA-N |

SMILES |

[Se].[Tl].[Tl] |

正規SMILES |

[Se-2].[Tl+].[Tl+] |

製品の起源 |

United States |

Synthetic Methodologies and Growth Techniques for Thallium I Selenide Materials

Bulk Crystal Growth Approaches for Thallium(I) Selenide (B1212193)

The production of large, single-crystal thallium(I) selenide is essential for the fundamental characterization of its physical properties and for applications that require highly ordered structures.

Solid-State Reaction Synthesis Pathways

Solid-state reactions represent a conventional method for synthesizing polycrystalline thallium(I) selenide. This typically involves the reaction of precursor compounds in the solid state at elevated temperatures. For instance, ternary compounds such as Tl4SnSe3 and Tl4PbSe3 have been synthesized from stoichiometric amounts of binary selenides like Tl2Se, SnSe, and PbSe. lnu.edu.ua The process involves sealing the precursor materials in evacuated quartz ampoules and heating them to high temperatures (e.g., up to 1023 K) for extended periods to ensure homogeneity. lnu.edu.ua While effective for producing various metal chalcogenides, direct synthesis of Tl2Se via this pathway is less detailed in the provided literature, which tends to focus on more complex ternary and quaternary systems. researchgate.netucl.ac.uk

Direct Elemental Combination Methods

A straightforward and common approach for synthesizing thallium(I) selenide is the direct combination of high-purity thallium and selenium. ucl.ac.uklnu.edu.ua This method involves reacting stoichiometric amounts of the constituent elements in evacuated and sealed quartz containers. lnu.edu.ua The ampoules are heated to a temperature above the melting point of the resulting compound to ensure a complete reaction and a homogeneous melt. lnu.edu.ua For instance, binary selenides including Tl2Se have been prepared using a single-temperature method where the elements are heated, followed by a controlled cooling process. lnu.edu.ualnu.edu.ua Variations of this method include reactions mediated by solvents like liquid ammonia (B1221849) at room temperature, which have successfully produced a range of thallium chalcogenides, including Tl2Se. researchgate.netresearchgate.net

Controlled Crystallization from Stoichiometric Melts

Growing single crystals of Tl2Se from a stoichiometric melt is a critical technique. This process begins with the synthesis of the Tl2Se compound, often through direct elemental combination, to create a polycrystalline charge. lnu.edu.uaosti.gov This material is then melted in a crucible under a controlled atmosphere or vacuum. osti.gov The subsequent controlled cooling of this melt allows for the crystallization and growth of single crystals. The rate of cooling and the temperature gradients within the furnace are crucial parameters that dictate the size and quality of the resulting crystals. osti.govdiva-portal.org Techniques like the Czochralski method, while not explicitly detailed for Tl2Se in the search results, represent a potential modification of this approach to pull a single crystal from the melt. osti.gov The primary challenge lies in maintaining stoichiometry and minimizing defects during the solidification process. researchgate.net

Bridgman-Stockbarger Growth Technology for Thallium(I) Selenide

The Bridgman-Stockbarger technique is a widely used and effective method for growing large, high-quality single crystals of various materials, including thallium-based compounds. researchgate.net2dsemiconductors.commdpi.com The principle of this method involves the directional solidification of a molten material in a sealed crucible that is passed through a temperature gradient. alineason.commdpi.com

The process for growing Tl2Se crystals using this method would involve:

Synthesizing a stoichiometric Tl2Se powder. lnu.edu.ua

Sealing the powder in a quartz ampoule, often with a pointed tip to promote single-crystal nucleation. mdpi.com

Placing the ampoule in a two-zone furnace where the upper zone is held above the melting point of Tl2Se (340°C) and the lower zone is kept below it. mdpi.comwebelements.co.uk

Slowly lowering the ampoule from the hot zone to the cold zone, allowing the melt to crystallize directionally from the tip. alineason.com

This technique has been successfully applied to grow similar ternary thallium chalcogenides, such as TlGaSe2 and TlInSe2, yielding large single crystals. researchgate.net For instance, TlGaSe2 single crystals were efficiently grown using the Bridgman-Stockbarger method, while zone recrystallization was found to be effective for TlInSe2. researchgate.net The growth rate and temperature gradient are critical parameters that must be precisely controlled to obtain high-quality crystals. mdpi.com

Table 1: Bridgman-Stockbarger Growth Parameters for Similar Thallium Compounds

| Compound | Growth Rate | Top Zone Temperature | Bottom Zone Temperature | Crystal Diameter |

|---|---|---|---|---|

| TlMgCl3 | 25–35 mm/day mdpi.com | > Melting Point mdpi.com | < Crystallization Temp. mdpi.com | ≥1 inch mdpi.com |

| TlCaCl3 | 25–35 mm/day mdpi.com | > Melting Point mdpi.com | < Crystallization Temp. mdpi.com | ≥1 inch mdpi.com |

Solution-Based and Thin Film Fabrication Methodologies

The fabrication of thallium(I) selenide thin films is of interest for electronic and optoelectronic devices. Solution-based methods offer advantages in terms of cost and scalability compared to high-vacuum techniques. encyclopedia.pubmdpi.comresearchgate.net

Precipitation from Aqueous Solutions

Thallium(I) selenide can be synthesized as thin films or precipitates from aqueous solutions. One method involves a two-stage process where a substrate is first "seleniumized" and then treated with a thallium-containing solution. researchgate.net For example, thin layers of TlxSey have been deposited on polycaproamide films by first immersing the polymer in a potassium selenotrithionate (K2SeS2O6) solution and then treating it with a thallium(I) sulfate (B86663) (Tl2SO4) solution at elevated temperatures (e.g., 80°C). researchgate.net

The chemical reaction for the formation of Tl2Se in this process can be represented as: 2Tl⁺ + SeS₂O₆²⁻ + 4OH⁻ → Tl₂Se + 2SO₄²⁻ + 2H₂O lmaleidykla.lt

The composition and thickness of the resulting thallium selenide layers can be controlled by varying the duration of the seleniumization step and the concentration of the precursor solutions. researchgate.netlmaleidykla.lt Studies have shown that the amount of thallium and selenium deposited increases with longer seleniumization times. researchgate.net X-ray diffraction (XRD) analysis of films produced by this method confirmed the formation of various thallium selenide phases, including Tl2Se2, Tl2Se1.2, and Tl5Se3. researchgate.net This method, often referred to as a sorption-diffusion method or a process similar to successive ionic layer adsorption and reaction (SILAR), demonstrates a viable low-temperature, solution-based route for Tl2Se synthesis. researchgate.netktu.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Thallium(I) selenide | Tl2Se |

| Thallium(I) sulfate | Tl2SO4 |

| Potassium selenotrithionate | K2SeS2O6 |

| Thallium | Tl |

| Selenium | Se |

| Tin(II) selenide | SnSe |

| Lead(II) selenide | PbSe |

| Thallium tin selenide | Tl4SnSe3 |

| Thallium lead selenide | Tl4PbSe3 |

| Thallium gallium diselenide | TlGaSe2 |

| Thallium indium diselenide | TlInSe2 |

| Thallium magnesium chloride | TlMgCl3 |

| Thallium calcium chloride | TlCaCl3 |

| Thallium strontium iodide | TlSr2I5 |

Electrochemical Deposition Techniques

Electrochemical deposition has been explored as a facile, rapid, and scalable method for producing thin films of thallium-containing chalcogenides. scielo.br While extensive research on the direct electrochemical deposition of binary thallium(I) selenide is not widely detailed in the provided literature, the methodology has been successfully applied to produce related ternary compounds, such as TlₓCu₃₋ₓSe₂. scielo.br In the synthesis of these more complex selenides, the process can involve mechanisms dependent on the applied potential. For instance, at a potential of 0.0 V, the deposition may occur through a chemical precipitation reaction on the electrode surface, where a source of Se²⁻ ions reacts with metal ions in the electrolytic bath. scielo.br The temperature of the bath is a critical parameter, strongly influencing the solubility of selenium precursors and, consequently, the crystallinity of the resulting film. scielo.br

Alternatively, at a different potential, such as -0.2 V, the mechanism can shift to a solid-phase reaction involving elemental selenium (Se⁰) and metal ions to form the desired compound. scielo.br This technique allows for the growth of single-phase, texturized films whose composition and morphology can be controlled by adjusting parameters like electrodeposition potential, bath temperature, and subsequent thermal treatments. scielo.br The successful application of this method for ternary thallium copper selenides suggests its potential viability for the controlled synthesis of binary thallium selenide films. scielo.brcdmf.org.brscielo.brfigshare.com

Adsorption-Diffusion Processes on Polymer Substrates

A prominent wet chemical method for fabricating thallium selenide layers is the adsorption-diffusion technique, which is particularly suitable for polymer substrates that may be incompatible with high-temperature or vacuum-based processes. lmaleidykla.ltktu.edulmaleidykla.lt This approach is valued for its relative simplicity and cost-effectiveness. lmaleidykla.lt The process is typically conducted in two main stages on a semi-hydrophilic polymer like polyamide 6 (PA 6), which can absorb the necessary electrolytes from solution. lmaleidykla.ltresearchgate.net This method results in thin, well-adhered films of thallium selenide, with the potential for partial incorporation into the polymer matrix. ktu.eduktu.edu

The general procedure involves first immersing the polymer substrate in a selenium-containing precursor solution, followed by treatment in a solution containing thallium(I) ions. lmaleidykla.ltresearchgate.net The final chemical composition and properties of the TlₓSeᵧ layers can be tuned by varying the conditions of each stage. lmaleidykla.lt

The initial and crucial step in the adsorption-diffusion method is the selenization of the polymer substrate. This is achieved by immersing the polymer, such as PA 6 films, in an acidic solution of a selenium precursor. researchgate.netktu.lt Potassium selenotrithionate (K₂SeS₂O₆) has been identified as a suitable precursor for this purpose. ktu.edu

A typical selenization process involves treating the PA 6 film in a 0.05 mol·dm⁻³ solution of K₂SeS₂O₆ within a 0.1 mol·dm⁻³ HCl medium at a controlled temperature, for example, 60°C. researchgate.netktu.lt The duration of this treatment is a key variable that directly influences the amount of selenium absorbed into the polymer matrix. researchgate.net As the selenization time increases, the quantity of selenium within the polymer rises significantly. ktu.edu Research shows that extending the exposure time from 0.5 to 4.5 hours can increase the selenium concentration more than threefold. ktu.edu This absorbed selenium, in the form of selenotrithionate anions (SeS₂O₆²⁻), becomes available for the subsequent reaction with thallium ions. lmaleidykla.lt

Table 1: Effect of Selenization Duration on Selenium and Thallium Content in TlₓSeᵧ Layers on Polyamide 6 This table illustrates how the duration of the initial selenization step affects the final amount of both selenium and thallium in the film after the subsequent thallium ion incorporation step (10 min at 80°C in 0.1 M Tl₂SO₄).

| Selenization Duration (hours) | Selenium (Se) Content (mg·g⁻¹) | Thallium (Tl) Content (mg·g⁻¹) |

| 1.5 | ~17.7 | ~9.0 |

| 4.5 | ~56.9 | ~21.4 |

| Data sourced from references researchgate.netktu.lt. |

Following selenization, the polymer film is treated with a solution containing thallium(I) ions to form the thallium selenide layer. lmaleidykla.lt This stage involves the diffusion of Tl⁺ ions into the polymer matrix and their reaction with the previously incorporated selenium-containing anions. lmaleidykla.lt The precursors for this step are typically thallium(I) salts like thallium(I) sulfate (Tl₂SO₄) or thallium(I) nitrate (B79036) (TlNO₃). lmaleidykla.ltresearchgate.net

The characteristics of the final TlₓSeᵧ layer are highly dependent on the conditions of this incorporation step. Key parameters include the concentration of the Tl⁺ precursor solution, the pH of the solution, the treatment temperature, and the duration of the treatment. lmaleidykla.lt For instance, increasing the concentration of the TlNO₃ precursor solution from 0.025 mol/l to 0.8 mol/l leads to a corresponding increase in the thallium concentration in the PA 6 sheet samples from 0.129 to 0.493 µmol/cm², raising the Tl/Se molar ratio. lmaleidykla.lt

The pH of the thallium salt solution, often adjusted using ammonia, can also influence the outcome by forming complex ions like [Tl(NH₃)₂]⁺, which then diffuse into the polymer and react to form Tl₂Se. lmaleidykla.ltresearchgate.net The duration of treatment in the Tl⁺ solution also plays a complex role; increasing the duration can enhance polymer swelling, allowing more Tl⁺ ions to penetrate deeper into the polymer, thereby increasing the bulk Tl/Se molar ratio. lmaleidykla.ltlmaleidykla.lt

Table 2: Influence of Synthesis Parameters on Tl/Se Molar Ratio This table shows the effect of varying the duration of treatment in a Tl₂SO₄ solution (pH 10.9, 60°C) on the resulting Tl/Se molar ratio in the bulk material, as determined by Atomic Absorption Spectroscopy (AAS).

| Treatment Duration in Tl⁺ Solution (min) | Tl/Se Molar Ratio (AAS) |

| 20 | 0.695 |

| 75 | 1.253 |

| Data sourced from references lmaleidykla.ltlmaleidykla.ltktu.edu. |

After the formation of the thallium selenide layer via the adsorption-diffusion method, a post-synthesis annealing step can be employed to modify the material's properties. ktu.edu The as-synthesized layers on the polymer are often polycrystalline and can contain a mixture of different thallium selenide phases and even elemental selenium. researchgate.netktu.edu X-ray diffraction (XRD) analysis of these initial layers has identified phases such as Tl₂Se₂, Tl₂Se₁.₂, and Tl₅Se₃. researchgate.netktu.edu

Annealing is a thermal treatment process that can induce recrystallization, leading to improved crystalline quality and phase purity. mdpi.comacs.org For thallium selenide layers on polyamide, annealing in an inert atmosphere like nitrogen (N₂) at a relatively low temperature of 100°C has been shown to be effective. ktu.edu This process transforms the polycrystalline mixture of TlₓSeᵧ phases into a single, specific thallium selenide phase, TlSe. ktu.edu This demonstrates that post-synthesis annealing is a critical step for controlling the final crystallographic structure of the thallium selenide material.

Thallium Ion Incorporation Strategies

Nanomaterial Synthesis Strategies for Thallium(I) Selenide

The synthesis of metal chalcogenides as nanomaterials has attracted significant interest due to the unique properties that emerge at the nanoscale. mdpi.comcyberleninka.ru Various wet chemical methods are commonly employed for the synthesis of chalcogenide nanostructures, offering control over size, shape, and crystallinity. cyberleninka.rucsic.es These methods include:

Hydrothermal/Solvothermal Synthesis: This technique involves a chemical reaction in a sealed, heated vessel (autoclave) where the solvent is water (hydrothermal) or an organic solvent (solvothermal). cyberleninka.rursc.org High temperatures and pressures facilitate the dissolution of precursors and the crystallization of nanoparticles, nanorods, or more complex hierarchical structures like nanoflowers. cyberleninka.ru

Colloidal Synthesis / Hot-Injection: This is a powerful method for producing monodisperse nanoparticles with a high degree of control over size and shape. csic.es It typically involves the rapid injection of one precursor into a hot solution containing another precursor and coordinating solvents or surfactants, which control nucleation and growth. cyberleninka.rucsic.es

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. The key advantages include significantly reduced reaction times, high energy efficiency, and the ability to produce nanoparticles with narrow size distributions and high purity.

While these methods are widely used for various metal selenides like MnSe, CdSe, and SnSe, their specific application for producing discrete Thallium(I) selenide nanostructures is less commonly detailed. cyberleninka.rursc.org

Investigations into Nanoscale Thallium(I) Selenide Structures

Research into the synthesis of nanoscale thallium(I) selenide has explored solvent-mediated reactions at room temperature. ucl.ac.uk One effective approach involves the direct combination of elemental thallium and selenium in a liquid ammonia solvent. researchgate.net This method has successfully produced a range of thallium chalcogenides, including Tl₂Se and Tl₅Se₃. researchgate.net The resulting products from these reactions can be either X-ray amorphous or crystalline powders. ucl.ac.uk

Notably, these powders often exhibit an aggregated structure composed of nanoscale constituents, with particle or crystallite sizes typically in the range of <50-100 nm. ucl.ac.uk In some cases, subsequent annealing of the amorphous powders at moderate temperatures (200-250°C) can be used to induce crystallinity for further characterization. ucl.ac.uk This solvent-based, room-temperature synthesis route represents a viable strategy for producing thallium(I) selenide materials with nanoscale structural features. ucl.ac.uk

Exfoliation Techniques for Two-Dimensional Thallium(I) Selenide Layers

While specific experimental research detailing the exfoliation of Tl₂Se is limited, the established techniques for other van der Waals solids provide a robust framework for producing 2D Tl₂Se layers. These methods can be broadly categorized into "top-down" approaches, which involve the mechanical or chemical separation of layers from a bulk crystal. The primary methods applicable to Tl₂Se are mechanical cleavage and liquid-phase exfoliation.

Mechanical Exfoliation

Mechanical exfoliation, famously used to first isolate graphene, is a high-purity method for obtaining pristine, single-crystal 2D flakes. researchgate.net This technique relies on applying a physical force to overcome the interlayer van der Waals forces of a bulk crystal.

Scotch Tape Method: The most common form of mechanical exfoliation involves using adhesive tape to peel away layers from a high-quality bulk Tl₂Se crystal. The process is repeated on the exfoliated flakes until atomically thin layers are achieved. These layers are then transferred to a suitable substrate, such as silicon dioxide (SiO₂), for characterization and device fabrication. The success of this method depends heavily on the quality of the initial bulk crystal and the weak interlayer adhesion. Given that Tl₂Se possesses a layered structure, this technique is considered a viable, albeit low-yield, method for producing high-quality 2D Tl₂Se flakes for fundamental research. ijsr.net

Ball Milling: Another mechanical approach is ball milling, which uses grinding media to introduce shear forces that break down the bulk material and exfoliate it into nanosheets. researchgate.net This method can be scaled for larger production but may introduce more defects compared to the gentle peeling of the tape method.

Liquid-Phase Exfoliation (LPE)

Liquid-phase exfoliation is a more scalable technique for producing larger quantities of 2D material dispersions. researchgate.net This method involves immersing the bulk Tl₂Se powder in a carefully selected solvent and applying energy to induce exfoliation.

Sonication-Assisted LPE: In this process, bulk Tl₂Se powder is dispersed in a liquid medium, and the mixture is subjected to high-frequency sound waves (ultrasonication). The acoustic waves create cavitation bubbles that collapse violently, generating localized shear forces and shockwaves. researchgate.net These forces are sufficient to delaminate the Tl₂Se layers. The choice of solvent is critical; its surface tension should ideally match the surface energy of Tl₂Se to minimize the energy required for exfoliation and to stabilize the resulting nanosheets against re-aggregation.

Shear Exfoliation: High-shear mixing can also be employed to produce 2D nanosheets. In this method, a dispersion of bulk Tl₂Se in a liquid is subjected to high shear rates, which create sufficient stress to peel off the layers. This technique is particularly promising for large-scale industrial production.

The table below summarizes typical parameters for these exfoliation techniques, derived from general practices in 2D material synthesis. It should be noted that specific optimal parameters for Tl₂Se would require experimental determination.

| Parameter | Mechanical Exfoliation (Tape Method) | Liquid-Phase Exfoliation (Sonication) |

| Starting Material | High-purity bulk Tl₂Se single crystal | High-purity Tl₂Se powder |

| Primary Force | Peeling / Normal force | Acoustic cavitation / Shear forces |

| Medium | Adhesive tape (e.g., Scotch tape) | Solvents (e.g., NMP, IPA, water with surfactant) |

| Energy Input | Manual peeling | Ultrasonic bath/probe (e.g., 40 kHz, >100 W) |

| Typical Yield | Low (individual flakes) | High (bulk dispersion) |

| Flake Quality | High, low defect density | Variable, potential for defects |

| Post-Processing | Substrate transfer | Centrifugation, filtration |

Crystallographic and Structural Investigations of Thallium I Selenide Systems

Crystal Structure Determination Methodologies

The structural analysis of thallium(I) selenide (B1212193) relies on several complementary diffraction techniques, each providing specific insights into its crystalline nature. These methods are crucial for a comprehensive understanding of the material's structure from bulk crystals to thin films.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as a powerful non-destructive method for the precise determination of the three-dimensional atomic structure of crystalline materials. carleton.eduuol.deuni-ulm.de This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es For thallium(I) selenide, growing a suitable single crystal is the first critical step. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. carleton.edu The interaction with the crystal's periodic atomic arrangement produces a unique diffraction pattern of spots, known as reflections. uol.de By analyzing the position and intensity of these reflections, the electron density map of the crystal is constructed, leading to the precise coordinates of each atom in the unit cell. uol.de This methodology has been instrumental in refining the crystal structures of various complex thallium selenide compounds. jgeosci.orgnih.gov

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the structural characterization of polycrystalline materials, where the sample consists of a large number of small, randomly oriented crystallites. wikipedia.orgcreative-biostructure.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is ideal for identifying crystalline phases and determining lattice parameters from powdered samples. wikipedia.orgcreative-biostructure.com In a typical PXRD experiment, a monochromatic X-ray beam is directed at the powdered thallium(I) selenide sample, and the diffracted X-rays are recorded as a function of the scattering angle (2θ). malvernpanalytical.com The resulting diffractogram is a fingerprint of the material's crystal structure. PXRD has been effectively used to identify different phases of thallium selenide, such as Tl2Se, Tl5Se3, and TlSe, often formed in synthesis processes. researchgate.netresearchgate.net It is also a primary tool for monitoring phase transitions and confirming the products of solid-state reactions involving thallium selenide. researchgate.net

Neutron Diffraction for Structural Studies

Neutron diffraction serves as a complementary technique to X-ray diffraction for structural analysis. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements and allows for the distinction between isotopes. In the study of thallium selenide, neutron diffraction has been applied to investigate both its crystalline and liquid states. jps.jpresearchgate.net For crystalline Tl2Se, neutron powder diffraction can provide precise information on the atomic arrangement and has been used to study magnetic structures in related manganese oxides. aps.org Studies on liquid Tl-Se alloys using neutron diffraction have revealed details about the short-range order and interatomic distances, indicating strong hetero-coordination between thallium and selenium atoms. jps.jpresearchgate.net

Electron Diffraction Analysis of Thallium(I) Selenide Films

Electron diffraction is a powerful technique for the structural analysis of very small quantities of material, including thin films and nanomaterials. researchgate.net Due to the strong interaction of electrons with matter, electron diffraction patterns can be obtained from extremely thin specimens. This method is often employed in conjunction with transmission electron microscopy (TEM). For thallium(I) selenide, electron diffraction has been used to characterize the structure of thin films. ias.ac.in These studies have confirmed the polycrystalline nature of TlSe films, revealing a tetragonal lattice structure. ias.ac.in The technique is invaluable for understanding the crystallography of materials at the nanoscale.

Analysis of Crystal Lattices and Unit Cell Parameters

The crystal structure of thallium(I) selenide (Tl2Se) has been a subject of detailed investigation. Early studies identified its structure, and subsequent research has refined the understanding of its lattice parameters. TlSe, another important phase in the thallium-selenium system, is known to have a layered, lamellar structure with weak interlayer coupling. 2dsemiconductors.com

X-ray diffraction studies on polycrystalline TlSe films have identified a tetragonal lattice. ias.ac.in The specific lattice parameters can vary depending on the preparation method and conditions.

Table 1: Reported Lattice Parameters for Thallium Selenide Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Source |

| TlSe | Tetragonal | 8.02 | 7.00 | ias.ac.in | ||

| SmTlSe2 | Trigonal | R-3m | 8.134 | 8.134 | 8.134 | materialsproject.org |

| CuTlSe2 | Tetragonal | I-42d | 5.844 | 11.65 | matweb.com | |

| Bukovite (Cu3Fe)Σ4Tl2Se4 | Tetragonal | I4/mmm | 3.9694 | 13.694 | jgeosci.org | |

| Thallium (elemental) | Hexagonal Close-Packed | P63/mmc | 3.4566 | 3.4566 | 5.5248 | webelements.comwikipedia.org |

It is important to note that various phases exist within the Tl-Se system, including Tl2Se, TlSe, and Tl2Se3, each with its distinct crystal structure and lattice parameters. researchgate.net Research has also explored complex ternary and quaternary thallium selenides, which exhibit a range of crystal structures. bac-lac.gc.caacs.org

Interatomic Bonding Characterization in Thallium(I) Selenide

The nature of chemical bonding in thallium(I) selenide is a key factor influencing its physical and chemical properties. The bonding in Tl2Se and related compounds is not purely ionic or covalent but possesses a mixed character.

Neutron diffraction studies on liquid Tl2Se have provided insights into the interatomic distances, suggesting strong interactions between thallium and selenium atoms. researchgate.net The Tl-Se closest distance was determined to be 3.2 Å, with a broader Tl-Tl distance centered at 4.5 Å and a Se-Se distance of 4.8 Å. researchgate.net These results support a structure that is significantly influenced by ionic interactions. researchgate.net

Theoretical and experimental studies on related systems suggest that the bonding in thallium chalcogenides has a considerable ionic component. researchgate.net This is further supported by investigations into thallium-induced structures on silicon surfaces, where the Tl-Si bonding was found to be more ionic than covalent. aps.org In more complex systems, such as those involving triple bonds between thallium and other elements, the bonding can be described as a combination of sigma, pi, and donor-acceptor bonds. acs.org The significant difference in electronegativity between thallium (Pauling scale: 1.62) and selenium contributes to the ionic character of the Tl-Se bond. wikipedia.org

Investigations into Layered Structures and Interlayer Interactions

Thallium(I) selenide (Tl2Se) is recognized as a semiconductor with a distinct layered structure. ijsr.net This characteristic architecture consists of strong covalent bonding within the layers and significantly weaker van der Waals forces acting between them. ijsr.net This anisotropy in bonding strength is a key feature of its physical properties and allows for the potential exfoliation of the material. 2dsemiconductors.comrsc.org

The crystal structure of Tl2Se is tetragonal, belonging to the space group P4/n. ijsr.net Investigations have reported the unit-cell dimensions as a = 0.852 nm and c = 1.268 nm. ijsr.netlnu.edu.ua Structurally, it has been described as consisting of thallium tetrahedra linked by layers of selenium atoms. ijsr.net Another thallium selenide compound, TlSe, also exhibits a layered, lamellar structure. 2dsemiconductors.com This structure is characterized by weak interlayer coupling, which facilitates its isolation down to monolayers. 2dsemiconductors.com Each monolayer in TlSe is approximately 0.9-1.0 nm thick and is composed of four atomic layers in a Se-Tl-Tl-Se sequence. 2dsemiconductors.com

The nature of the interlayer interactions is crucial in defining the material's properties. In compounds like GaS, which share a similar layered characteristic, the intralayer forces are of an ionic-covalent type, while the interlayer forces are van der Waals type. dergipark.org.tr This weak interaction between layers is what allows for easy cleavage along the layer planes. dergipark.org.tr First-principles calculations on TlSe predict a similarly weak interlayer coupling, suggesting it should be easily exfoliable. rsc.org Furthermore, studies on layered thallium sulfide (B99878) (TlS), a related chalcogenide, have revealed significant indirect exchange coupling between thallium nuclei located in different layers, mediated by the chalcogen atoms. researchgate.netresearchgate.net This suggests that even with weak van der Waals forces, subtle electronic interactions persist between the layers.

Table 1: Crystallographic Data for Thallium Selenides

| Compound | Crystal System | Space Group | a (nm) | c (nm) | Reference |

|---|---|---|---|---|---|

| Tl2Se | Tetragonal | P4/n | 0.852 | 1.268 | ijsr.net |

| TlSe | Tetragonal | I4/mcm | 0.8064 | 0.6833 | ucj.org.ua |

Partial Structure Factor Determination in Liquid Thallium(I) Selenide

The atomic arrangement in the molten state of thallium(I) selenide (Tl2Se) has been elucidated through the determination of partial structure factors. This has been primarily achieved using the technique of neutron scattering with isotopic substitution, a powerful method for resolving the contributions of different atomic pairs to the total diffraction pattern. researchgate.netresearchgate.net

These investigations reveal that liquid Tl2Se exhibits strong hetero-coordination, meaning there is a pronounced preference for Tl-Se bonding over Tl-Tl or Se-Se bonding. researchgate.netresearchgate.net This structural arrangement is largely governed by ionic interactions. researchgate.net The experimental results have provided specific interatomic distances within the liquid:

The closest thallium-selenium (Tl-Se) distance is found to be 3.2 Å. researchgate.netresearchgate.net

A broad distribution of the thallium-thallium (Tl-Tl) distance is centered at approximately 4.5 Å. researchgate.netresearchgate.net

The selenium-selenium (Se-Se) distance is observed at 4.8 Å. researchgate.netresearchgate.net

To enhance the statistical accuracy of the partial structure factors, some studies have combined neutron diffraction data with X-ray diffraction measurements. capes.gov.br This dual-probe approach provides a more robust dataset and has unambiguously confirmed the formation of polyanionic selenium species within the liquid structure. capes.gov.br The use of different scattering length combinations, for instance with isotopes like ²⁰⁵Tl and ⁷⁶Se, is fundamental to the process of uniquely determining all the partial structure factors from the experimental data. researchgate.net

Table 2: Interatomic Distances in Liquid Tl2Se

| Atomic Pair | Closest Distance (Å) | Reference |

|---|---|---|

| Tl-Se | 3.2 | researchgate.netresearchgate.net |

| Tl-Tl | 4.5 (centered) | researchgate.netresearchgate.net |

| Se-Se | 4.8 | researchgate.netresearchgate.net |

Structural Aspects of Quaternary Thallium Selenides

The incorporation of additional elements into the thallium-selenium system leads to the formation of quaternary selenides with diverse and complex crystal structures. These materials are synthesized via high-temperature reactions from the constituent elements. nih.govmdpi.com

A notable family of these compounds is Tl2PbMQ4 (where M = Zr, Hf; Q = S, Se). These compounds crystallize in a monoclinic system with the space group C2/c. nih.gov Their structure is layered, composed of alternating metal and chalcogen layers. Specifically, the structure features alternating layers of thallium and mixed lead/zirconium layers. nih.gov

Another class of quaternary selenides includes Tl2Ga2TtSe6 (where Tt = Ge, Sn). These compounds have been found to crystallize in the tetragonal space group I4/mmc and are isostructural with α-TlSe. diva-portal.orgsci-hub.se Their structure is characterized by cation disorder. diva-portal.org

Investigations into the Tl2Se–HgSe–GeSe2 system have identified two intermediate quaternary compounds, Tl2HgGeSe4 and Tl2HgGe2Se6. lnu.edu.ua Tl2HgGeSe4 crystallizes in the non-centrosymmetric tetragonal space group I-42m. lnu.edu.ua Its structure can be considered a superstructure of Tl2Se. lnu.edu.ua A broader range of compounds with the formula Tl2MᴵᴵMᴵⱽX₄ (where Mᴵᴵ = Cd, Hg; Mᴵⱽ = Si, Ge, Sn; X = S, Se) also crystallize in this same I-42m space group. mdpi.comsciforum.net

Other complex quaternary phases have been discovered, such as Tl4Sb8Sn5Se24 and Tl5Sb2Sn4Se14−x (x=0.5). researchgate.net Tl4Sb8Sn5Se24 adopts a new structure type within the triclinic P-1 space group, while Tl5Sb2Sn4Se14−x crystallizes in the tetragonal P4/mbm space group. researchgate.net The compound TlInGe2Se6 represents yet another structure type, crystallizing in the rhombohedral R3 space group. mdpi.com

Table 3: Crystallographic Data for Selected Quaternary Thallium Selenides

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Tl2PbZrS4 | Monoclinic | C2/c | nih.gov |

| Tl2PbHfSe4 | Monoclinic | C2/c | nih.gov |

| Tl2Ga2SnSe6 | Tetragonal | I4/mmc | diva-portal.org |

| Tl2Ga2GeSe6 | Tetragonal | I4/mmc | diva-portal.org |

| Tl2HgGeSe4 | Tetragonal | I-42m | lnu.edu.ua |

| Tl4Sb8Sn5Se24 | Triclinic | P-1 | researchgate.net |

| Tl5Sb2Sn4Se14−x (x=0.5) | Tetragonal | P4/mbm | researchgate.net |

| TlInGe2Se6 | Rhombohedral | R3 | mdpi.com |

Electronic Structure and Chemical Bonding Theories in Thallium I Selenide

First-Principles Electronic Structure Calculations

First-principles, or ab initio, calculations are fundamental to understanding the electronic properties of materials like Thallium(I) selenide (B1212193). These methods solve the quantum mechanical equations of the electrons in the solid, relying only on fundamental physical constants.

Density Functional Theory (DFT) is a cornerstone of modern computational materials science. It reformulates the many-body problem of interacting electrons into a more manageable one by focusing on the electron density. Various approximations for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects, are employed to study materials properties.

The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are the most common foundational approximations used in DFT calculations. In LDA, the exchange-correlation energy at any point is assumed to be the same as that of a homogeneous electron gas with the same density. aps.orgiastate.edu GGA improves upon this by also considering the gradient of the electron density, making it more sensitive to spatial variations in charge. aps.orgaps.org

For thallium-containing selenides, calculations using LDA and GGA are typically the first step. researchgate.netresearchgate.net However, it is widely recognized that these methods have significant limitations for this class of materials. Specifically, both LDA and GGA tend to substantially underestimate the electronic band gap of semiconductors. researchgate.netresearchgate.net For instance, an ab initio pseudopotential calculation for the related chain-like TlSe compound using LDA was performed to investigate its basic electronic properties, but more advanced functionals are required for quantitative accuracy. researchgate.net Generally, GGA yields slightly larger lattice constants (by 1-2%) and smaller bulk moduli compared to LDA. aps.org While these approximations provide a qualitative picture, their predictive power for the band structure of Thallium(I) selenide is limited.

To overcome the band gap underestimation of LDA and GGA, more sophisticated functionals have been developed. The modified Becke–Johnson (mBJ) potential, particularly in the form refined by Tran and Blaha (TB-mBJ), has proven to be a powerful tool for accurately calculating the band structure of thallium chalcogenides. researchgate.netscielo.org.mx This semi-local potential provides band gap values that are in much better agreement with experimental results. researchgate.netresearchgate.net

In a study of the chain-like TlSe, the TB-mBJ approach yielded an energy gap of 0.49 eV, which is very close to the experimentally observed value. researchgate.net For related quaternary thallium selenides like Tl₂CdGeSe₄ and Tl₂HgGeSe₄, the application of the mBJ functional is critical for obtaining a correct description of their electronic and optical properties. acs.orguniv-setif.dz This success underscores the necessity of using the mBJ functional for reliable theoretical predictions of the electronic structure of Thallium(I) selenide.

| Computational Method | Calculated Band Gap (eV) | Reference |

|---|---|---|

| LDA/GGA | Known to significantly underestimate experimental values | researchgate.netresearchgate.net |

| TB-mBJ | 0.49 | researchgate.net |

For materials containing heavy elements like thallium, relativistic effects cannot be ignored. Spin-Orbit Coupling (SOC), the interaction between an electron's spin and its orbital motion, significantly influences the electronic band structure. escholarship.org Its inclusion is essential for an accurate description of thallium-based compounds, often leading to a reduction in the calculated band gap. univ-setif.dzscm.com

Furthermore, some electrons, particularly those in d and f orbitals, can be strongly correlated, a phenomenon not perfectly captured by standard DFT functionals. The DFT+U method introduces a Hubbard U parameter to account for the strong on-site Coulomb repulsion of these localized electrons. chemrxiv.orgepfl.charxiv.org This approach is crucial for transition metal compounds and has been successfully applied to complex thallium chalcogenides. researchgate.netresearchgate.net

The most accurate theoretical models for complex thallium selenides combine these advanced techniques. The TB-mBJ + U + SOC model has been shown to provide the best agreement with experimental findings for the band gap and density of states in various quaternary thallium selenides. researchgate.netacs.orgresearchgate.netnih.gov This composite approach, which simultaneously addresses the band gap problem (mBJ), relativistic effects (SOC), and strong electron correlation (Hubbard U), represents the state-of-the-art for calculating the electronic structure of Thallium(I) selenide.

The Tight-Binding (TB) method, also known as the Linear Combination of Atomic Orbitals (LCAO) method, offers a different perspective. uci.eduwikipedia.org It starts from the viewpoint of isolated atoms and considers the interactions between their atomic orbitals as they are brought together to form a solid. uci.edu This approach is particularly effective for materials with narrow energy bands and strongly localized electrons, where the wave functions resemble the atomic orbitals of the constituent atoms. wikipedia.org

The TB method has been specifically applied to investigate the electronic properties of TlSe-type chain-like crystals. metu.edu.tr In this framework, the electronic band structure and the corresponding density of states are calculated by determining the "hopping parameters," which quantify the interaction between orbitals on neighboring atoms. metu.edu.trmetu.edu.tr This semi-empirical method is computationally efficient and provides valuable chemical intuition about the nature of bonding and the origin of the electronic bands. rutgers.edu

| Parameter/Concept | Description | Relevance |

|---|---|---|

| LCAO Basis | Wave functions are constructed from a linear combination of atomic orbitals. | Provides a chemically intuitive picture of bonding. uci.edu |

| Hopping Parameters | Represent the interaction energy between orbitals on adjacent atoms. | Fitted to more rigorous calculations or experimental data to define the band structure. metu.edu.tr |

| Density of States (DOS) | Calculated to understand the contribution of different atomic orbitals to the energy bands. | Reveals the electronic makeup of the valence and conduction bands. metu.edu.tr |

The Empirical Pseudopotential Method (EPM) is another powerful technique for calculating band structures. jkps.or.krpsi-k.net In this approach, the complex potential of the ion cores and core electrons is replaced by a simpler, weaker "pseudopotential" that acts only on the valence electrons. This pseudopotential is described by a few parameters, known as form factors, which are adjusted to fit experimental data, such as optical transition energies. jomardpublishing.com

EPM has been successfully used to calculate the band structures of TlSe-type compounds and other related chalcogenides. jomardpublishing.comresearchgate.netacs.org For example, the band structure of the related compound TlGaTe₂ was calculated using EPM, yielding a band gap of 0.86 eV. jomardpublishing.comresearchgate.net The method is computationally less demanding than full ab initio calculations and can produce highly accurate band structures once the form factors are properly calibrated. jkps.or.kr This makes it a valuable tool for interpreting experimental optical and photoemission spectra.

Modified Becke–Johnson (mBJ) Exchange-Correlation Functional

Augmented Plane Wave (APW) and Linear Muffin-Tin Orbital (LMTO) Methods

The Augmented Plane Wave (APW) method and its linearized versions, such as the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method, are among the most accurate techniques for computing the electronic structure of solids. researchgate.netarxiv.org These methods partition the crystal into spherical "muffin-tin" regions around each atom and an interstitial region. arxiv.org Inside the muffin-tin spheres, the wavefunctions are expanded in terms of atomic-like orbitals, while in the interstitial region, a plane wave basis is used. arxiv.org The "full-potential" aspect signifies that no shape approximation is made for the potential, enhancing the accuracy of the calculation. researchgate.net Several studies on thallium-containing quaternary selenides, such as Tl₂CdGeSe₄ and Tl₂HgGeSe₄, have utilized the FP-LAPW method to investigate their structural, electronic, and optical properties. researchgate.netacs.orgscience.govresearchgate.net For instance, calculations for Tl₂HgGeSe₄ were performed using the augmented plane wave plus local orbital method as implemented in the WIEN2k software package. acs.orgresearchgate.net

The Linear Muffin-Tin Orbital (LMTO) method is another powerful tool based on a similar muffin-tin approximation. It employs a basis set of muffin-tin orbitals that are tailored to be particularly efficient for closely-packed systems. Tight-binding electronic structure calculations using the LMTO method in the atomic sphere approximation (ASA) have been performed for idealized models of compounds like Tl₁₋ₓGa₁₋ᵧSnᵧSe₂. researchgate.net This method has also been successfully applied to understand the band structure of elemental thallium and various ternary and quaternary thallium selenides, revealing their semiconductor properties. frontiersin.orgacs.orgaps.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Method | Augmented plane wave plus local orbitals (WIEN2k) | acs.orgresearchgate.net |

| Muffin-Tin (MT) Radii | Tl: 2.50 au, Hg: 2.39 au, Ge: 2.05 au, Se: 2.05 au | acs.org |

| Basis Set Cutoff (RMTkmax) | 8.0 | science.gov |

| Brillouin Zone Sampling | 1000 k-points | science.gov |

| XC Functional | Modified Becke–Johnson (TB-mBJ + U + SO) | acs.orgscience.govresearchgate.net |

Analysis of Electronic Band Dispersions

The electronic band dispersion, or E-k relationship, describes the allowed energy levels for electrons as a function of their momentum (represented by the wave vector k) within the crystal's Brillouin zone. Analysis of the band dispersion reveals critical properties such as the band gap, the nature of the gap (direct or indirect), and the effective mass of charge carriers.

For thallium-containing selenides, theoretical calculations consistently show a semiconductor character. In the case of the related quaternary compound Tl₂HgGeSe₄, DFT calculations predict it to be an indirect band gap semiconductor. acs.orgresearchgate.net This is a notable finding, as other related compounds like Tl₂CdGeSe₄, Tl₂CdSnSe₄, and Tl₂HgSnSe₄ are considered direct-gap materials. acs.org The top of the valence band in Tl₂HgGeSe₄ is located at the Z high-symmetry point, while the bottom of the conduction band is found at a different point in the Brillouin zone. acs.orgresearchgate.net In contrast, studies on elemental thallium show that energy bands near the Fermi level are primarily 6p-like in character. acs.org The inclusion of spin-orbit coupling (SOC) is crucial in these calculations due to the presence of the heavy thallium atom and significantly influences the band structure, often leading to a reduction in the calculated band gap. researchgate.netacs.org For example, in Tl₂CdGeSe₄ and Tl₂CdSnSe₄, the inclusion of SOC reduces the band gaps from 1.123 eV to 0.981 eV and from 1.097 eV to 0.953 eV, respectively. researchgate.net

| Compound | Calculation Method | Band Gap (eV) | Nature of Gap | Reference |

|---|---|---|---|---|

| TlSe (bulk) | Experimental | ~0.7 | - | ras.ru |

| Tl₂CdGeSe₄ | TB-mBJ + SOC | 0.981 | Direct | researchgate.net |

| Tl₂CdSnSe₄ | TB-mBJ + SOC | 0.953 | Direct | researchgate.net |

| Tl₂HgGeSe₄ | TB-mBJ + U + SO | 1.114 | Indirect | acs.orgresearchgate.net |

| Tl₂HgGeSe₄ | Experimental | 1.28 | Indirect | acs.orgresearchgate.net |

Density of States (DOS) Contributions: Total and Partial

In thallium selenide systems, the valence band is a complex hybridization of states from both the thallium and selenium atoms. For the related Tl₂HgGeSe₄ compound, theoretical calculations show that the upper part of the valence band is dominated by the p-like states of selenium atoms. acs.org The bottom of the valence band, conversely, sees a prevailing contribution from Tl 6s states. acs.org Deeper, semi-core levels like Tl 5d and Hg 5d states are located near the valence band bottom. acs.orgresearchgate.net The conduction band is primarily formed by the p-orbitals of thallium atoms. americanelements.com The analysis of l-decomposed atom-projected densities of states is a standard procedure to determine these individual contributions. researchgate.net Comparing the calculated TDOS with experimental X-ray photoelectron spectroscopy (XPS) data provides a powerful method to validate the theoretical models. acs.orgresearchgate.net

Valence Band Peculiarities and Orbital Contributions

The valence band of Thallium(I) Selenide and its derivatives exhibits distinct features arising from the specific orbital interactions. The uppermost valence bands are understood to originate from the (ppσ) interaction between Se²⁻ ions and the hybridization between the p-orbitals of Se²⁻ and the p-orbitals of both monovalent and trivalent thallium ions. americanelements.com

A key peculiarity in many thallium compounds is the significant role of the Tl 6s states. In Tl₂HgGeSe₄, these Tl 6s states are found to be the main contributors to the bottom of the valence band. acs.org The top of the valence band, which is crucial for charge transport, is primarily composed of Se 4p states. acs.orgrsc.org This separation of orbital contributions across the valence band is a common feature in complex chalcogenides. In some thallium sulfides, the top of the valence band is described as a mixture of Tl⁺ 6s6pz, S 3s3pz, and Tl³⁺ 6s6pz states, indicating a complex bonding environment. acs.org This orbital arrangement is fundamental to the material's electronic and optical properties. acs.org

| Band Region | Primary Contributing Orbitals | Reference |

|---|---|---|

| Valence Band (Top) | Se 4p | acs.orgrsc.org |

| Valence Band (Middle) | Se 4p, Tl 6p | acs.orgamericanelements.com |

| Valence Band (Bottom) | Tl 6s | acs.org |

| Conduction Band (Bottom) | Tl 6p | acs.orgamericanelements.com |

Theoretical Investigations of Charge Carrier Transport Mechanisms

The theoretical understanding of charge carrier transport in materials like TlSe is typically approached by solving the Boltzmann transport equation (BTE), often in conjunction with first-principles calculations of the electronic structure. acs.org This framework allows for the calculation of key transport properties like electrical conductivity (σ) and the Seebeck coefficient (S), which are vital for thermoelectric applications. frontiersin.orgacs.org

The transport mechanism in a material can be broadly categorized as band-like (common in crystalline solids) or hopping (prevalent in disordered materials). cond-mat.de Theoretical studies provide clues to the dominant mechanism. For instance, a weak or flat band dispersion in the calculated band structure suggests a large effective mass for the charge carriers (holes or electrons), which in turn implies low carrier mobility and can favor a hopping or polaron-based transport mechanism. aps.orgarxiv.org In some thallium lead halides, weak dispersion in the valence band has been linked to low hole mobility. aps.org While direct computational modeling of specific transport mechanisms like hopping is not extensively reported for TlSe in the reviewed literature, the BTE approach is widely used to predict thermoelectric performance. frontiersin.orgacs.org For example, studies on doped lead selenide (PbSe), another chalcogenide, have systematically investigated electrical conductivity and Hall measurements to understand the influence of dopants like thallium on carrier concentration and transport. aps.org Similarly, experimental work on Tl₂HgGeSe₄ has identified it as a p-type semiconductor. acs.orgresearchgate.net

Studies on Electron-Phonon Coupling in Thallium(I) Selenide Systems

Electron-phonon coupling (EPC) describes the interaction between electrons and lattice vibrations (phonons). This interaction is fundamental to understanding electrical resistivity at finite temperatures and is the mechanism behind conventional superconductivity. sscha.eu The strength of this interaction is quantified by the dimensionless electron-phonon coupling constant, λ. researchgate.netamericanelements.com

First-principles calculations of EPC, often performed within density functional perturbation theory (DFPT), are computationally intensive but provide detailed insights. acs.org The Allen-Heine-Cardona theory is a state-of-the-art method for studying the effects of EPC on electronic structures. acs.org For heavy elements like thallium, spin-orbit coupling can have a notable effect on the EPC, with studies on elemental Tl showing that SOC leads to a reduction in the coupling strength λ. acs.org

While direct calculations of the EPC constant for TlSe are not abundant in the literature, studies on related thallium-based ternary chalcogenides provide valuable context. For the topological insulator TlBiTe₂, the electron-phonon coupling constant λ has been determined to be 0.09 ± 0.01. researchgate.net Theoretical calculations for other materials show a wide range of λ values, such as 0.15 for ZrB₂ and 0.73 for TaB₂. These studies are crucial for predicting properties like superconductivity and understanding temperature-dependent electronic band renormalization. acs.orgras.ru

| Material | Calculated λ | Method/Context | Reference |

|---|---|---|---|

| TlBiTe₂ | 0.09 ± 0.01 | Helium Atom Scattering (Experimental/Theoretical Analysis) | researchgate.net |

| ZrB₂ | 0.15 | First-principles (DFPT) | |

| TaB₂ | 0.73 | First-principles (DFPT) | |

| Elemental Tl | Reduced by 12% due to SOC | First-principles (DFT) | acs.org |

Defect Engineering and Doping Strategies in Thallium I Selenide

Characterization of Intrinsic Point Defects and Extended Defect Structures

The controlled formation of thallium selenide (B1212193) layers often involves processes that can inherently introduce structural and point defects. In Tl-Se layers synthesized via a two-stage adsorption/diffusion process, structural bond defects have been noted. lmaleidykla.lt The stoichiometry of these layers, particularly the Tl/Se molar ratio, is highly dependent on the synthesis conditions, indicating the presence of vacancies or interstitial atoms. researchgate.net

Analysis of Tl-Se layers formed on polyamide substrates has shown that the bulk elemental composition and the Tl/Se molar ratio can be varied by adjusting the concentration of the Tl⁺ precursor solution and the duration of exposure. lmaleidykla.ltresearchgate.net For instance, increasing the treatment time in a Tl₂SO₄ solution from 20 to 75 minutes has been shown to increase the Tl/Se molar ratio in the bulk from 0.695 to 1.253. lmaleidykla.lt However, surface-sensitive techniques like Energy-Dispersive X-ray Spectroscopy (EDS) have indicated that the surface is often slightly enriched in thallium compared to the bulk. lmaleidykla.ltresearchgate.net This variation between bulk and surface composition suggests a complex defect structure within the layers. Furthermore, the presence of elemental selenium has been identified in some instances, which can be considered a phase defect within the Tl-Se layer. lmaleidykla.lt While specific studies on intrinsic point defects like Schottky or Frenkel defects in crystalline Tl₂Se are not extensively detailed in the available literature, the observed non-stoichiometry and the presence of structural bond defects in synthesized layers are key characteristics of its defect structure. lmaleidykla.lt

Intentional Doping Methodologies and Their Impact on Thallium(I) Selenide Systems

A primary method for the intentional doping of thallium selenide layers is the adsorption/diffusion technique followed by a cation exchange reaction. lmaleidykla.ltlmaleidykla.lt This two-stage process first involves the formation of a Tl-Se layer on a substrate, which is then immersed in a solution containing the desired dopant cations. lmaleidykla.lt This method has been successfully employed to dope (B7801613) Tl-Se layers with copper, gallium, and silver cations. lmaleidykla.ltlmaleidykla.lt The process relies on the solubility difference between the initial Tl-Se layer and the selenide of the doping metal. lmaleidykla.lt

Doping with Copper Cations (Cu⁺/Cu²⁺)

Thallium selenide layers have been successfully doped with a mixture of univalent and divalent copper cations. lmaleidykla.ltlmaleidykla.lt The doping process involves treating the Tl-Se layers in a solution containing both Cu⁺ and Cu²⁺ ions. lmaleidykla.lt A common formulation for the doping solution is a mixture of 0.34 M Copper(II) sulfate (B86663) (CuSO₄) and 0.06 M Copper(I) salt, with hydroquinone (B1673460) used as a reducing agent to prepare the mixture. lmaleidykla.ltlmaleidykla.lt The cation exchange reaction leads to the formation of mixed Tl-Cu-Se layers. lmaleidykla.lt Energy-Dispersive X-ray Spectroscopy (EDS) analysis confirms the incorporation of copper into the thallium selenide matrix, with distinct copper Lα peaks observed at 0.930 keV. lmaleidykla.lt

Gallium Cation Doping

Gallium has been introduced into thallium selenide layers using a solution of Gallium(III) sulfate (Ga₂(SO₄)₃). lmaleidykla.ltlmaleidykla.lt To maintain the solubility of Ga³⁺ in the aqueous solution, a complexing agent such as trisodium (B8492382) citrate (B86180) is often used. lmaleidykla.lt The doping is achieved by immersing the Tl-Se coated substrate into the gallium-containing solution, leading to the formation of Tl-Ga-Se layers through cation exchange. lmaleidykla.lt However, studies have shown that the concentration of doped gallium in the resulting layers is typically the lowest compared to copper and silver doping under similar conditions. lmaleidykla.lt This lower doping efficiency is possibly related to the solubility of the formed Gallium Selenide (Ga₂Se₃) during the doping procedure. lmaleidykla.lt

Silver Cation Doping

Silver cation doping of thallium selenide layers is achieved by treating them with a solution of a silver salt, such as Silver nitrate (B79036) (AgNO₃). ktu.edu The cation exchange reaction between the Tl-Se layer and the Ag⁺ ions in the solution results in the formation of mixed Tl-Ag-Se layers. lmaleidykla.lt This process has been shown to be relatively efficient, achieving the highest concentration of the doped metal among copper, gallium, and silver. lmaleidykla.lt EDS analysis of the doped layers shows well-defined silver Lα1 and Lβ1 peaks at 2.984 keV and 3.151 keV, respectively, confirming the successful incorporation of silver. lmaleidykla.lt The higher efficiency of silver doping is attributed to the differing solubility of Silver Selenide (Ag₂Se) compared to the selenides of copper and gallium. lmaleidykla.lt

Influence of Doping on Crystallographic Parameters

The introduction of dopants into the thallium selenide lattice is expected to influence its crystallographic parameters. While detailed studies on the specific changes in lattice parameters of Tl₂Se upon doping with Cu, Ga, or Ag are limited, some structural information has been reported. X-ray diffraction (XRD) analysis of TlₓSeᵧ layers formed on polycaproamide films identified several phases of thallium selenide, including tetragonal Tl₂Se₂, Tl₂Se₁.₂, and Tl₅Se₃, alongside monoclinic selenium phases. mit.edu This indicates that the as-deposited layers can be composed of multiple crystalline phases. mit.edu

Further research has shown that after annealing in a nitrogen atmosphere, polycrystalline TlₓSeᵧ layers can yield a single thallium selenide (TlSe) phase. ktu.edu The incorporation of gallium, copper, and silver as dopants has been noted to result in a redshift in the absorption edge of the layers, which is an indirect indication of structural or electronic modifications within the host material. ktu.edu

Chemical Compositional Control and Stoichiometry Variations in Doped Thallium(I) Selenide Layers

The chemical composition and stoichiometry of both undoped and doped thallium selenide layers can be controlled through the synthesis and doping parameters. The initial Tl/Se molar ratio in the undoped layers is a function of the precursor concentration and the treatment duration. researchgate.net

The subsequent doping via cation exchange alters the stoichiometry, creating mixed Tl-M-Se (where M = Cu, Ga, Ag) layers. lmaleidykla.ltktu.edu The extent of dopant incorporation and the final chemical composition are determined by factors such as the concentration of the dopant solution and the relative solubilities of the metal selenides. lmaleidykla.lt Atomic Absorption Spectroscopy (AAS) and Energy-Dispersive X-ray Spectroscopy (EDS) are key techniques for quantifying these compositional changes. lmaleidykla.ltlmaleidykla.lt

Below are tables summarizing the experimental conditions for doping Tl-Se layers and the resulting surface elemental composition as determined by EDS analysis.

Table 1: Experimental Conditions for Doping of Tl-Se Layers This table is interactive. Users can sort and filter the data.

| Film Type | Precursor | Concentration (mol/L) | Additives | Temperature (°C) | Duration (min) |

|---|---|---|---|---|---|

| Tl-Cu-Se | CuSO₄ | 0.4 | 1% hydroquinone | 80 | 15 |

| Tl-Ga-Se | Ga₂(SO₄)₃ | 0.025 | NH₃·H₂O (pH 10.50), 0.025 M trisodium citrate | 60 | 60 |

| Tl-Ag-Se | AgNO₃ | 0.1 | - | 80 | 15 |

Data sourced from a 2021 study by Samardokas et al. ktu.edu

Table 2: Surface Elemental Composition of Doped Tl-Se Layers (EDS Analysis) This table is interactive. Users can sort and filter the data.

| Element | Tl-Cu-Se (at.%) | Tl-Ga-Se (at.%) | Tl-Ag-Se (at.%) |

|---|---|---|---|

| C | 68.42 | 70.89 | 63.63 |

| O | 23.33 | 24.32 | 23.11 |

| Se | 2.50 | 0.99 | 3.39 |

| Tl | 4.88 | 3.52 | 7.91 |

| Cu | 0.87 | - | - |

| Ga | - | 0.28 | - |

| Ag | - | - | 1.96 |

Data reflects the atomic percentage of elements on the surface of the doped layers. Sourced from a 2021 study by Samardokas et al. lmaleidykla.lt

Phase Transition Phenomena and High Pressure Research on Thallium I Selenide

Investigations of Polymorphic Transformations in Thallium(I) Selenide (B1212193) Systems

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of thallium chalcogenides. Investigations into the thallium-selenium (Tl-Se) system have identified several phases, though some reports in the literature present conflicting information. The primary phases confirmed by X-ray diffraction are Tl₂Se and TlSe. researchgate.net

Early phase diagram studies also suggested the existence of a Tl₂Se₃ phase, which was reported to undergo a polymorphic transformation at 465 K. researchgate.net However, subsequent X-ray investigations by multiple research groups did not confirm the presence of this Tl₂Se₃ phase, indicating that the stable intermediate phases in the Tl-Se system are primarily Tl₂Se and TlSe. researchgate.net More recent research has also clarified the identity of the Tl₂Se phase itself, distinguishing it from a previously misidentified solution phase (γ-phase) that was actually based on Tl₅Se₃. researchgate.net

The exploration of these transformations relies heavily on experimental techniques such as Differential Thermal Analysis (DTA) and X-ray Diffraction (XRD). DTA is used to detect the thermal effects associated with phase transitions as a function of temperature, while XRD provides detailed information about the crystal structure of the different polymorphic forms. researchgate.netarxiv.org Studies on quasi-binary systems, such as Tl₂Se–In₂Se₃ and Tl₂Se–Bi₂Se₃, further illustrate the compound's structural behavior, showing how it interacts to form new ternary compounds and solid solutions. arxiv.orgecnu.edu.cndokumen.pub

Table 1: Reported Phases in the Thallium-Selenium System

| Phase Formula | Common Name | Melting Behavior | Notes |

| Tl₂Se | Thallium(I) selenide | Congruent | Confirmed stable phase. researchgate.net |

| TlSe | Thallium(II) selenide | Congruent | Confirmed stable phase; considered a mixed valence Tl¹⁺Tl³⁺(Se²⁻)₂ compound. researchgate.netloto-eng.com |

| Tl₂Se₃ | Thallium(III) selenide | Peritectic | Existence is debated; not confirmed by some XRD studies. researchgate.net |

Identification and Characterization of Incommensurate Phases

An incommensurate phase is a crystalline phase characterized by a periodic structural distortion that does not match the underlying lattice periodicity of the parent crystal. science.gov This phenomenon is of significant interest in condensed matter physics and is a known feature in several complex thallium chalcogenides, particularly ternary compounds like TlGaSe₂. In TlGaSe₂, a sequence of phase transitions occurs from a paraelectric phase to an intermediate incommensurate phase at approximately 120 K, before a "lock-in" transition to a commensurate ferroelectric phase at around 110 K. uibk.ac.at The incommensurate modulation in TlGaSe₂ is characterized by a wave vector k = (δ, δ, 0.25), where δ is a small, temperature-dependent parameter. uibk.ac.at

However, for the binary compound Thallium(I) selenide (Tl₂Se), the existence of incommensurate phases is not a widely reported or characterized phenomenon. The research literature predominantly focuses on such complex modulations in the aforementioned ternary and even quaternary thallium selenides. uibk.ac.ataps.org While complex crystal structures are known to exist in thallium-silver-selenide systems, which can be commensurate superstructures, there is a lack of direct evidence from studies on pure Tl₂Se to confirm the presence of incommensurate phases. diamond.ac.uk The characterization of such phases typically relies on high-resolution X-ray or neutron diffraction to detect the satellite reflections that are a signature of the incommensurate modulation. science.gov

Temperature-Dependent Structural Reorganizations

The structure and properties of Thallium(I) selenide exhibit significant dependence on temperature. This is evident not just in large-scale polymorphic transformations but also in more subtle reorganizations of its electronic and crystal structure. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly sensitive to these changes.

A notable temperature-dependent phenomenon in bulk Tl₂Se is a transition in its electronic behavior. ecnu.edu.cn At low temperatures (below ~200 K), bulk Tl₂Se exhibits a Korringa-like spin-lattice relaxation, which is characteristic of a metal or a semimetal. ecnu.edu.cn However, as the temperature increases above 200 K, its behavior changes to an activation regime, which is typical for a semiconductor. ecnu.edu.cn This transition suggests a change in the density of states (DOS) at the Fermi level, consistent with the material behaving as a semimetal with a pseudogap. ecnu.edu.cn The thermal excitation of carriers across this pseudogap becomes the dominant conductivity mechanism at higher temperatures. ecnu.edu.cn

In contrast, Tl₂Se nanorods show typical semiconducting behavior across the entire tested temperature range (70 K to 291 K), which is attributed to quantum confinement effects transforming the semimetal into a semiconductor. ecnu.edu.cn

Table 2: Temperature-Dependent Behavior of Bulk Tl₂Se

| Temperature Range | Observed Behavior | Interpretation |

| < 200 K | Korringa-like spin-lattice relaxation | Semimetallic character. ecnu.edu.cn |

| > 200 K | Activation-type spin-lattice relaxation | Semiconducting character due to thermal excitation across a pseudogap. ecnu.edu.cn |

These electronic reorganizations are intrinsically linked to the material's crystal lattice dynamics, although detailed reports tabulating the lattice parameters of Tl₂Se as a continuous function of temperature are not prevalent in the reviewed literature. arxiv.orgnasa.gov

High-Pressure Studies on Thallium(I) Selenide Structural Stability

High-pressure studies are a powerful tool for investigating the structural stability of materials and inducing novel phase transitions. These experiments typically employ a diamond anvil cell (DAC), which can generate extreme pressures on a small sample. uibk.ac.atacs.org The structural changes under pressure are then probed in-situ using techniques like synchrotron X-ray diffraction.

For the TlSe family of materials, high-pressure research is an active area, as these compounds are known to exhibit novel electronic and structural phenomena under compression. researchgate.net For instance, theoretical calculations on the related compound TlInTe₂ predict a sequence of high-pressure phase transitions from the initial I4/mcm structure to Pbcm and finally to a Pm3m structure above 35 GPa. researchgate.net

However, specific experimental high-pressure data for Thallium(I) selenide (Tl₂Se) is limited in the available scientific literature. While the behavior of elemental thallium under pressure has been studied, showing a transition from a hexagonal close-packed (hcp) to a face-centered cubic (fcc) structure at around 4 GPa, this does not directly translate to the behavior of the Tl₂Se compound. The application of pressure to Tl₂Se would be expected to alter bond lengths and angles, potentially leading to new, denser crystal structures, but detailed experimental reports on these specific transitions are scarce.

Theoretical Predictions and Experimental Observations of Phase Transitions

The understanding of phase transitions in Thallium(I) selenide is advanced through a synergy of theoretical modeling and experimental observation. Ab initio calculations, based on principles like density functional theory (DFT), provide theoretical predictions of crystal structures, electronic band structures, and the stability of different phases under various conditions. aps.org

A key example in Tl₂Se is the interpretation of its temperature-dependent semimetal-to-semiconductor behavior. Experimental NMR measurements revealed the transition in the spin-lattice relaxation mechanism around 200 K. ecnu.edu.cn This observation is explained by a theoretical two-band model for a semimetal that possesses a pseudogap, or a significant reduction in the density of states, near the Fermi level. ecnu.edu.cn By fitting this model to the experimental data, an activation energy (pseudogap) of approximately 0.16 eV was determined for the thermal excitation process at higher temperatures in bulk Tl₂Se. ecnu.edu.cn

Similarly, experimental methods like DTA and XRD are used to construct phase diagrams, which can then be compared with thermodynamic models and first-principles calculations. researchgate.netarxiv.org For example, DTA can pinpoint the temperature of a phase transition, while XRD can identify the crystal structures of the low- and high-temperature phases. These experimental results provide the necessary validation for theoretical predictions about the stability and properties of different polymorphs. This combination of theory and experiment is crucial for building a complete and accurate picture of the phase transition phenomena in Tl₂Se.

Q & A

Q. What are the fundamental physical and chemical properties of Thallium(I) selenide (Tl₂Se)?

Tl₂Se is a binary compound with a molecular weight of 487.727 g/mol, CAS RN 15572-25-4. Key properties include:

- Solubility : Insoluble in ethanol and ether; limited solubility in water (2.13 g/100 g at 9.3°C) .

- Density : 6.875 g/cm³ .

- Melting Point : >400°C .

- Crystal Structure : Typically forms in a cubic or orthorhombic lattice, though structural variations depend on synthesis conditions . Methodological Note: Characterize purity using X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

Q. How can researchers safely handle Tl₂Se given its toxicity?

Tl₂Se is highly toxic due to thallium’s bioaccumulative and neurotoxic effects. Safety protocols include:

- Containment : Use fume hoods and local exhaust ventilation to avoid inhalation or skin contact .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Follow hazardous waste regulations for heavy metal compounds . Methodological Note: Regularly monitor lab environments for thallium contamination using atomic absorption spectroscopy (AAS).

Q. What synthesis methods are used to prepare Tl₂Se in laboratory settings?

Common methods include:

- Direct Combination : Reacting stoichiometric amounts of thallium(I) oxide (Tl₂O) and selenium (Se) under inert atmospheres (e.g., argon) at 400–500°C .

- Solution-Based Synthesis : Precipitation from aqueous solutions of thallium nitrate (TlNO₃) and sodium selenide (Na₂Se), followed by vacuum drying . Methodological Note: Optimize reaction time and temperature to avoid intermediate phase formation.

Advanced Research Questions

Q. How does the addition of thallium affect the electrical resistivity of amorphous selenium (a-Se) systems?

Thallium acts as a “chain-cutting agent” in a-Se, disrupting Se₈ ring structures and reducing resistivity by 5 orders of magnitude during crystallization. Key findings:

- Thermal Annealing : Annealing at 217°C induces phase transitions from amorphous to hexagonal crystalline Se, altering resistivity .

- Dopant Concentration : Resistivity decreases nonlinearly with increasing Tl content, requiring precise control via energy-dispersive X-ray spectroscopy (EDS) . Methodological Note: Use four-point probe measurements under controlled thermal conditions to minimize experimental noise.

Q. What contradictions exist in reported thermal stability data for Tl₂Se, and how can they be resolved?

Discrepancies in melting points (>400°C vs. ~380°C) arise from:

- Impurities : Trace oxygen or moisture during synthesis lowers observed stability .

- Measurement Techniques : Differential scanning calorimetry (DSC) under inert gas yields more accurate results than open-air methods . Methodological Note: Replicate experiments with ultra-high-purity reagents and inert-atmosphere gloveboxes.

Q. How can computational modeling (e.g., DFT) guide the design of Tl₂Se-based optoelectronic devices?

Density functional theory (DFT) predicts:

- Bandgap Engineering : Tl₂Se exhibits a narrow bandgap (~1.2 eV), suitable for infrared (IR) photodetectors .

- Doping Effects : Substitutional doping with arsenic or sulfur modifies charge carrier mobility . Methodological Note: Validate computational models with experimental UV-Vis-NIR spectroscopy and Hall effect measurements.

Q. What role does Tl₂Se play in enhancing infrared (IR) detection technologies?

Tl₂Se is used in:

- Bolometers : Thin-film Tl₂Se exhibits high IR absorption coefficients, enabling thermal imaging .

- Semiconductor Doping : Trace Tl in selenium rectifiers improves carrier lifetime and response speed . Methodological Note: Optimize thin-film deposition (e.g., sputtering) and test device performance in IR spectral ranges (1–10 µm).

Methodological Challenges and Best Practices

Q. How can researchers address inconsistencies in electrical property data across studies?

- Standardize Protocols : Use identical annealing rates (e.g., 5°C/min) and doping concentrations .

- Cross-Validation : Combine resistivity measurements with Raman spectroscopy to correlate structural and electronic changes .

Q. What advanced characterization techniques are critical for studying Tl₂Se?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。